molecular formula C11H12Cl3N3OS B7754600 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride

Cat. No.: B7754600
M. Wt: 340.7 g/mol
InChI Key: HFUFLAAFMAZZBF-UHFFFAOYSA-N
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Description

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorobenzyl group, a thioether linkage, and an oxadiazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the oxadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the oxadiazole ring.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The dichlorobenzyl group is known for its antimicrobial properties, which may disrupt bacterial cell membranes or inhibit essential enzymes. The oxadiazole ring can interact with various biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

    1,3,4-Oxadiazole derivatives: Known for their diverse biological activities.

Uniqueness

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride stands out due to its unique combination of structural features, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3OS.ClH/c12-8-2-1-7(9(13)5-8)6-18-11-16-15-10(17-11)3-4-14;/h1-2,5H,3-4,6,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFLAAFMAZZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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